4-(Fluoromethyl)oxane-4-carboxylic acid
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Overview
Description
4-(Fluoromethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₇H₁₁FO₃ It is characterized by the presence of a fluoromethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)oxane-4-carboxylic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method includes the reaction of oxane derivatives with fluorinating agents under controlled conditions to introduce the fluoromethyl group. Subsequent oxidation or hydrolysis steps can then be employed to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols.
Scientific Research Applications
4-(Fluoromethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Chloromethyl)oxane-4-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)oxane-4-carboxylic acid: Contains a bromomethyl group, offering different reactivity and properties.
4-(Hydroxymethyl)oxane-4-carboxylic acid: Features a hydroxymethyl group, which can participate in different types of chemical reactions.
Uniqueness: 4-(Fluoromethyl)oxane-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
4-(fluoromethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUGJEHXFKHTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551177-72-0 |
Source
|
Record name | 4-(fluoromethyl)oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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